molecular formula C6H8O3 B6597270 3,4-dimethyloxolane-2,5-dione CAS No. 7475-92-5

3,4-dimethyloxolane-2,5-dione

Cat. No.: B6597270
CAS No.: 7475-92-5
M. Wt: 128.13 g/mol
InChI Key: HXFIRQHMXJBTRV-UHFFFAOYSA-N
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Description

3,4-Dimethyloxolane-2,5-dione is a cyclic anhydride compound with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . This compound serves as a versatile building block in organic synthesis and has demonstrated significant value in biochemical research. It has been utilized as a model for studying hydrogen bonds in biological samples and has shown promising bioactivity . Research indicates that this compound possesses anti-inflammatory properties and has been investigated for the treatment of inflammatory diseases . A key mechanism of action identified for this compound is the inhibition of diacylglycerol acyltransferase (DGAT), an enzyme centrally involved in lipid metabolism within hepatocytes . This makes it a compound of interest for metabolic disorder research. Chemical Identifiers • CAS Number: 7475-92-5 • Molecular Formula: C6H8O3 • Molecular Weight: 128.13 g/mol • Synonyms: 3,4-Dimethyltetrahydrofuran-2,5-dione; Cis-2,3-Dimethylsuccinic Anhydride Notice This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Purchasers are responsible for ensuring their compliance with all applicable local, state, federal, and international regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-4(2)6(8)9-5(3)7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFIRQHMXJBTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027762
Record name 2,3-Dimethylsuccinic anhydride
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Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16844-07-8, 35392-94-0, 7475-92-5
Record name cis-3,4-Dihydro-3,4-dimethyl-2,5-furandione
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Record name trans-3,4-Dihydro-3,4-dimethyl-2,5-furandione
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Record name NSC400522
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Record name 2,3-Dimethylsuccinic anhydride
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Advanced Synthetic Methodologies for 3,4 Dimethyloxolane 2,5 Dione and Analogues

Established Synthetic Pathways to Substituted Succinic Anhydrides

The formation of substituted succinic anhydrides, including 3,4-dimethyloxolane-2,5-dione, typically involves the cyclization of the corresponding dicarboxylic acid. This dehydration reaction is a cornerstone of their synthesis, with various reagents and conditions developed to optimize yield and purity.

Precursor Selection and Stoichiometric Considerations

The primary precursor for this compound is 2,3-dimethylsuccinic acid. The stereochemistry of the final anhydride (B1165640) (cis or trans) is directly dependent on the stereochemistry of the starting diacid (meso or dl, respectively). Therefore, the synthesis of the appropriate stereoisomer of 2,3-dimethylsuccinic acid is a critical first step.

Common dehydrating agents for the cyclization of succinic acids include acetyl chloride and acetic anhydride. doi.orgsigmaaldrich.com The stoichiometry of these reagents is crucial for driving the reaction to completion. Typically, an excess of the dehydrating agent is used to ensure the complete conversion of the dicarboxylic acid to the anhydride. For instance, refluxing succinic acid with acetyl chloride is a well-established method for producing succinic anhydride. doi.org

Catalytic Systems and Reaction Conditions for Cyclic Anhydride Formation

While stoichiometric dehydrating agents are effective, catalytic methods are increasingly favored due to their efficiency and reduced waste. Various catalysts have been explored for the dehydration of dicarboxylic acids. For instance, nanoporous nickel materials have shown efficient catalytic performance in the conversion of succinic anhydride to succinimide (B58015) in water, suggesting their potential applicability in anhydride synthesis as well. researchgate.net

The reaction conditions, such as temperature and solvent, play a significant role in the efficiency of anhydride formation. Traditional methods often involve heating the dicarboxylic acid with a dehydrating agent. doi.orgsigmaaldrich.com For example, the synthesis of succinic anhydride from succinic acid and acetic anhydride is typically carried out by heating the mixture. sigmaaldrich.com The choice of solvent can also influence the reaction rate and product isolation.

Recent advancements have explored electrochemical methods for the dehydration of dicarboxylic acids to their cyclic anhydrides under mild conditions, avoiding the need for conventional dehydrating reagents. researchgate.netnih.gov Another modern approach involves the use of microwave assistance, which can significantly reduce reaction times compared to traditional heating methods. nih.govnih.gov For example, the microwave-assisted synthesis of N-phenylsuccinimide from succinic anhydride and aniline (B41778) proceeds in minutes, showcasing the potential of this technology for anhydride synthesis. nih.govnih.gov

Regioselective and Stereoselective Synthesis Approaches for this compound

The biological activity and physical properties of molecules containing this compound are often highly dependent on their stereochemistry. Consequently, the development of regioselective and stereoselective synthetic methods is of paramount importance.

Control over Isomer Formation (cis/trans)

The control over the formation of cis and trans isomers of this compound is typically achieved by starting with the corresponding stereoisomer of 2,3-dimethylsuccinic acid. The meso-diacid yields the cis-anhydride, while the racemic (dl) diacid gives the trans-anhydride. Therefore, the stereoselective synthesis of these diacid precursors is key.

One approach to obtaining specific stereoisomers of 2,3-dimethylsuccinic acid is through the stereoselective hydrogenation of 2,3-dimethylmaleic anhydride or its corresponding acid. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. For instance, catalytic hydrogenation of maleic anhydride over various transition metal catalysts is a common industrial route to succinic anhydride. mdpi.com By analogy, stereoselective hydrogenation of 2,3-dimethylmaleic anhydride could provide access to specific isomers of 2,3-dimethylsuccinic acid.

Diastereoselective and Enantioselective Methodologies

The synthesis of enantiomerically pure this compound requires asymmetric synthesis strategies. This can be achieved through several approaches, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral succinic acid derivatives, a chiral auxiliary can be attached to a succinate (B1194679) precursor, and subsequent alkylation reactions can be controlled to produce a specific stereoisomer. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts for the enantioselective synthesis of succinimides has been reported and provides a pathway to chiral succinic acid derivatives. dergipark.org.tr For example, Rh-catalyzed asymmetric transfer hydrogenation of substituted maleimides can produce chiral succinimides with high enantioselectivity and diastereoselectivity. dergipark.org.tr These succinimides can then be hydrolyzed to the corresponding chiral succinic acids.

Enzymatic Methods: Enzymes are highly selective catalysts that can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral compounds. lidsen.compsecommunity.org For instance, lipase-catalyzed hydrolysis of racemic 2-substituted succinate diesters can afford enantiomerically enriched half-esters. doi.org Furthermore, ene-reductases have been used for the asymmetric reduction of unsaturated precursors to yield chiral 2-methylsuccinate derivatives, demonstrating the potential of biocatalysis in producing chiral succinic acid derivatives. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netrsc.org The application of these principles to the synthesis of this compound is an active area of research.

Key green chemistry strategies applicable to this synthesis include:

Use of Renewable Feedstocks: The production of succinic acid, the ultimate precursor, from renewable biomass through fermentation is a well-established green route. nih.govnih.gov This bio-based succinic acid can then be converted to its derivatives, including this compound.

Catalysis: The use of catalytic methods, as discussed in section 2.1.2, is a core principle of green chemistry as it reduces the need for stoichiometric reagents and often leads to milder reaction conditions. nih.govrsc.org

Solvent-Free and Alternative Solvents: Conducting reactions in the absence of a solvent or in environmentally benign solvents like water is a key aspect of green chemistry. Microwave-assisted solvent-free synthesis of N-phenylsuccinimide is a prime example of this approach. nih.govnih.gov

Energy Efficiency: Microwave-assisted synthesis not only reduces reaction times but can also be more energy-efficient than conventional heating methods. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental green chemistry principle. Catalytic methods generally offer higher atom economy compared to stoichiometric reactions.

The development of biocatalytic routes, such as the use of enzymes for stereoselective synthesis, aligns well with green chemistry principles by offering high selectivity under mild, aqueous conditions. nih.govsigmaaldrich.com

Interactive Data Table: Comparison of Synthetic Methods for Substituted Succinic Anhydrides

MethodPrecursorReagent/CatalystConditionsProductYieldStereoselectivityGreen Aspects
DehydrationSuccinic AcidAcetyl ChlorideRefluxSuccinic AnhydrideHighN/AStoichiometric reagent
DehydrationSuccinic AcidAcetic AnhydrideHeatingSuccinic AnhydrideHighN/AStoichiometric reagent
Catalytic HydrogenationMaleic AnhydrideNi/CeO2-δ210 °C, 5.0 MPa H2Succinic Anhydride~100% conversionN/ACatalytic, high conversion
Microwave-AssistedSuccinic Anhydride, AnilineNoneMicrowave, 4 minN-Phenylsuccinimide40-60%N/ASolvent-free, rapid
Asymmetric Hydrogenation3-Aryl MaleimidesRh/Bisphosphine-thioureaH2Chiral 3-Aryl SuccinimidesUp to 99%Up to >99% eeCatalytic, high enantioselectivity
Enzymatic Hydrolysis(RS)-2-Substituted Succinate DiestersAlcalase®Aqueous bufferChiral Half-esters-Up to >99% eeBiocatalytic, mild conditions

Elucidation of Reaction Mechanisms and Transformational Pathways of 3,4 Dimethyloxolane 2,5 Dione

Nucleophilic Ring-Opening Reactions of the Oxolane-Dione Ring

The most characteristic reaction of 3,4-dimethyloxolane-2,5-dione is the nucleophilic acyl substitution that leads to the opening of the oxolane-dione ring. This process is initiated by the attack of a nucleophile on one of the electrophilic carbonyl carbons. A wide range of nucleophiles, including water, alcohols, amines, and thiols, can participate in this reaction, leading to the formation of dicarboxylic acid monoesters, monoamides, or monothioesters, respectively. The reaction proceeds via a tetrahedral intermediate, and the regioselectivity of the nucleophilic attack can be influenced by the steric hindrance imposed by the methyl groups.

The kinetics of this reaction are influenced by the stability of the anhydride (B1165640) ring. Computational studies on the hydrolysis of various cyclic anhydrides have provided insights into the activation barriers for the ring-opening reaction. The activation energy is a measure of the kinetic stability of the anhydride. For comparison, the calculated activation energies for the hydrolysis of several cyclic anhydrides are presented below.

Table 1. Calculated Activation Energies for the Hydrolysis of Various Cyclic Anhydrides
AnhydrideActivation Energy (Ea) (kcal/mol)
Maleic Anhydride34.3
4-META36.9
Tetrahydrophthalic Anhydride40.6
Norbornene Anhydride43.1
Itaconic Anhydride45.9
Succinic Anhydride47.7

Data sourced from a computational study on cyclic anhydride ring expansion via hydrolysis. nih.gov

The methyl substituents on the this compound ring are expected to influence the activation energy through electronic and steric effects, though specific quantitative data is not available.

The nucleophilic ring-opening of this compound proceeds through a well-established addition-elimination mechanism. The initial step involves the attack of the nucleophile on one of the carbonyl carbons, leading to the formation of a transient tetrahedral intermediate. researchgate.net This intermediate is characterized by an sp³-hybridized carbon that was formerly part of the carbonyl group.

The reaction pathway involves the formation of a transition state as the nucleophile approaches the carbonyl carbon. nih.gov Computational studies on related systems have shown that this process includes the weakening of the C-O bridging bonds of the ring, followed by the dissociation of the attacking species (e.g., H₂O) to form two carboxyl groups, thus opening the ring. nih.gov The geometry of the transition state and its energy level dictate the rate of the reaction. For the hydrolysis of succinic anhydride, the transition state involves a hydrogen-bonded water molecule that facilitates the ring opening. nih.gov

Electrophilic Activation and Reactions of the Anhydride Moiety

The electrophilicity of the carbonyl carbons in this compound can be enhanced through activation by electrophiles, most notably Lewis acids. This activation renders the anhydride more susceptible to attack by weak nucleophiles. Lewis acids such as zinc(II), aluminum(III), and bismuth(III) compounds can coordinate to one of the carbonyl oxygens, thereby increasing the positive charge on the carbonyl carbon and facilitating nucleophilic attack. rug.nlmdpi.com

This strategy is particularly useful in reactions such as Friedel-Crafts acylation, where the anhydride is used to acylate an aromatic ring, and in polymerization reactions. For instance, the Lewis acid-catalyzed ring-opening alternating copolymerization of cyclic anhydrides and epoxides is a common method for synthesizing polyesters. ustc.edu.cn In the context of this compound, electrophilic activation would facilitate its reaction with otherwise unreactive nucleophiles, expanding its synthetic utility.

Rearrangement Pathways and Isomerization Dynamics

Rearrangement and isomerization reactions of the this compound ring system itself are not commonly reported under typical conditions. The saturated five-membered ring is relatively stable, and conditions that might induce rearrangement, such as strong acids or high temperatures, would likely favor ring-opening or decomposition.

However, the diastereomeric nature of this compound (existing as cis and trans isomers) implies that isomerization between these forms is theoretically possible, likely through an enolate intermediate under basic conditions. This process would involve the deprotonation at the α-carbon (C3 or C4), followed by reprotonation to yield the more thermodynamically stable isomer. The equilibrium between the cis and trans isomers would be dictated by the relative steric strain between the two methyl groups in each configuration.

Radical Reactions and Bond Dissociation Energies in Oxolane Systems

While ionic reactions dominate the chemistry of anhydrides, radical reactions involving this compound are also conceivable, particularly at the C-H bonds of the methyl and methine groups. The initiation of such reactions typically requires a radical initiator that can abstract a hydrogen atom to generate a carbon-centered radical. wikipedia.org

The stability of the resulting radical is a key factor in determining the facility of hydrogen abstraction. Tertiary radicals are generally more stable than secondary radicals, which are in turn more stable than primary radicals. wikipedia.org In the case of this compound, hydrogen abstraction can occur at either the methyl (primary) or methine (tertiary) positions. The tertiary C-H bond at the 3 and 4 positions is expected to be weaker and more susceptible to abstraction due to the greater stability of the resulting tertiary radical.

The strength of a C-H bond is quantified by its bond dissociation energy (BDE). While specific BDEs for this compound have not been experimentally determined, representative values for related structures can provide an estimate.

Table 2. Representative C-H Bond Dissociation Energies (BDEs)
BondBDE (kcal/mol)
CH₃CH₂-H (primary)101.1
(CH₃)₂CH-H (secondary)98.6
(CH₃)₃C-H (tertiary)96.5
CH₃C(O)CH₂-H98

Data compiled from various sources on bond dissociation energies. wikipedia.org

Hydrogen abstraction from this compound would likely be initiated by a radical species, such as those generated from the decomposition of a radical initiator like AIBN or benzoyl peroxide. wikipedia.org The reaction would proceed via the attack of the initiator radical on a C-H bond of the oxolane-dione.

Given the relative stabilities of the possible radicals, abstraction of a hydrogen atom from one of the tertiary carbons (C3 or C4) is the most probable pathway. This would generate a tertiary radical stabilized by the adjacent carbonyl group. Once formed, this radical could participate in a variety of subsequent reactions, such as addition to an unsaturated molecule or reaction with a halogen to form a halogenated derivative.

Formation and Reactivity of Radical Species

The generation of radical species from this compound is primarily achieved through photolysis and thermolysis. These methods provide the necessary energy to induce homolytic cleavage of the molecule's bonds, leading to the formation of highly reactive radical intermediates. The subsequent reactions of these radicals dictate the final product distribution and provide evidence for the proposed mechanistic pathways.

Photochemical Decomposition and Biradical Intermediates

The gas-phase photolysis of both cis- and trans-2,3-dimethylsuccinic anhydride has been investigated, revealing a decomposition pathway that strongly suggests the involvement of radical intermediates. cdnsciencepub.comcdnsciencepub.com Upon irradiation with ultraviolet light (in the range of 230-250 nm), the primary volatile products observed are carbon dioxide (CO₂), carbon monoxide (CO), and butene-2. cdnsciencepub.comcdnsciencepub.com

A key finding that supports a radical-mediated mechanism is the stereochemistry of the butene-2 product. Regardless of whether the starting material is the cis or trans isomer of the anhydride, a mixture of both cis- and trans-butene-2 is formed. cdnsciencepub.comcdnsciencepub.com This loss of stereochemical integrity is a hallmark of a stepwise reaction mechanism proceeding through an intermediate that allows for rotation around the central carbon-carbon bond. A concerted mechanism, in contrast, would be expected to preserve the stereochemistry of the starting material.

The proposed mechanism involves the initial ring-opening of the anhydride to form a biradical species. This biradical then undergoes sequential loss of CO₂ and CO, resulting in a C₄H₈ biradical. This final biradical can then stabilize by forming a double bond, yielding the observed butene-2 isomers, or participate in other reactions, accounting for the observed product deficits. cdnsciencepub.com

The photolysis of 2,3-dimethylsuccinic anhydride is a cleaner decomposition compared to the parent succinic anhydride, with the yields of CO and CO₂ being consistently equal. However, a notable deficit in the yield of butene-2, ranging from 10% to 40%, is observed, indicating that the C₄H₈ biradical intermediate can undergo reactions other than simple conversion to butene-2, possibly leading to the formation of higher molecular weight products or non-volatile materials. cdnsciencepub.com

Starting IsomerPhotolysis Wavelength (nm)Major Volatile ProductsButene-2 Isomer Ratio (trans/cis)Butene-2 Stoichiometric Deficit
cis-2,3-Dimethylsuccinic anhydride230 - 250CO₂, CO, butene-2~2.610-40%
trans-2,3-Dimethylsuccinic anhydride230 - 250CO₂, CO, butene-2~2.610-40%

Thermal Decomposition Pathways

The thermal decomposition of 2,3-dimethylsuccinic anhydride yields a more complex product mixture than photolysis. In addition to CO, CO₂, and butene-2, methane (B114726) (CH₄) is also a significant product. cdnsciencepub.comcdnsciencepub.com Similar to the photochemical process, the thermal decomposition results in a complete loss of the stereochemical configuration of the starting anhydride, with a consistent trans/cis ratio of approximately 2.6 for the butene-2 product, irrespective of the starting isomer. cdnsciencepub.com

However, the activation energies for the thermal decomposition are considered too low to permit a direct ring-opening to a biradical intermediate in the same manner as photolysis. This suggests an alternative, more complex free-radical chain mechanism may be in operation, which still allows for the loss of stereochemical information. cdnsciencepub.com

The formation of methane indicates the occurrence of hydrogen abstraction reactions, a common pathway for radical species. The Arrhenius parameters for the formation of carbon monoxide have been determined, providing further insight into the kinetics of the thermal decomposition process.

IsomerParameterValue
cis-2,3-Dimethylsuccinic anhydrideActivation Energy for CO formation (kcal/mol)~48
log A (s⁻¹) for CO formation10.4
trans-2,3-Dimethylsuccinic anhydrideActivation Energy for CO formation (kcal/mol)~45
log A (s⁻¹) for CO formation9.5

The detailed mechanisms for both the photochemical and thermal decomposition of this compound continue to be an area of interest for physical organic chemists. The study of the radical intermediates formed from this compound provides a deeper understanding of the fundamental principles of radical reactivity, bond cleavage, and molecular rearrangement in cyclic systems.

Stereochemical Characterization and Conformational Analysis of 3,4 Dimethyloxolane 2,5 Dione

Isomeric Forms: cis- and trans-3,4-Dimethyloxolane-2,5-dione

The two stereocenters at the C3 and C4 positions of 3,4-dimethyloxolane-2,5-dione lead to the existence of diastereomers: a cis isomer and a trans isomer. In the cis isomer, the two methyl groups are situated on the same side of the oxolane ring, while in the trans isomer, they are on opposite sides.

The cis isomer possesses a plane of symmetry that bisects the C3-C4 bond and the C=O bonds. Consequently, it is an achiral meso compound, even though it contains two chiral centers. In contrast, the trans isomer lacks a plane of symmetry and is chiral. It exists as a pair of enantiomers: (3R,4R)-3,4-dimethyloxolane-2,5-dione and (3S,4S)-3,4-dimethyloxolane-2,5-dione. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit equal and opposite optical activity.

The relationship between these isomers is summarized in the table below:

IsomerChiralityEnantiomeric Pair
cis-3,4-Dimethyloxolane-2,5-dioneAchiral (meso)None
trans-3,4-Dimethyloxolane-2,5-dioneChiral(3R,4R) and (3S,4S)

Conformational Preferences and Ring Dynamics of the Five-Membered Ring

The five-membered ring of oxolane-2,5-dione is not perfectly planar due to torsional strain. To alleviate this strain, the ring adopts a puckered conformation. The two primary puckered conformations for a five-membered ring are the "envelope" (Cs symmetry) and the "twist" (C2 symmetry) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the remaining three.

For substituted succinic anhydrides, the ring exists in a dynamic equilibrium between skewed conformers. The energy barrier between these conformations is generally low, leading to rapid interconversion at room temperature, a phenomenon known as pseudorotation. The specific conformational preference is determined by the nature and position of the substituents.

Influence of Methyl Substituents on Molecular Geometry and Reactivity

The presence of vicinal methyl groups on the C3 and C4 atoms has a profound impact on the molecular geometry and reactivity of the oxolane-2,5-dione ring.

Molecular Geometry: The methyl substituents influence the bond lengths, bond angles, and dihedral angles of the ring. In the cis isomer, steric repulsion between the two methyl groups on the same side of the ring can lead to a greater degree of puckering to increase their separation. This steric strain can also affect the C3-C4 bond length. In the trans isomer, the methyl groups are further apart, and their steric influence on the ring conformation will be different, likely favoring a conformation that minimizes gauche interactions between the methyl groups and the carbonyl oxygens.

The preference for substituents in cyclic systems to occupy pseudo-equatorial positions to minimize steric interactions is a well-established principle, particularly in six-membered rings. By analogy, the methyl groups in this compound will favor conformations where they are in pseudo-equatorial positions to reduce steric strain with the carbonyl groups and each other.

Reactivity: The electronic and steric effects of the methyl groups can influence the reactivity of the anhydride (B1165640). The electron-donating nature of the methyl groups can slightly alter the electrophilicity of the carbonyl carbons. More significantly, the steric hindrance provided by the methyl groups can affect the rate and regioselectivity of nucleophilic attack on the carbonyl groups. For instance, a nucleophile might preferentially attack the less sterically hindered carbonyl carbon. The conformational preferences of the ring will also play a role, as the accessibility of the carbonyl groups is dependent on the ring's pucker.

Chiroptical Properties and Enantiomeric Purity Assessment

Chiroptical properties, such as optical rotation and circular dichroism (CD), are characteristic of chiral molecules and are invaluable for their characterization and the determination of enantiomeric purity.

As the cis isomer of this compound is a meso compound, it is optically inactive. The trans isomer, being chiral, will exhibit optical activity. The (3R,4R) and (3S,4S) enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation, [α]D, is a quantitative measure of this rotation.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral molecules like the trans isomers, the n-π* electronic transitions of the carbonyl groups are expected to give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry and conformation of the molecule. The octant rule can be applied to predict the sign of the Cotton effect based on the spatial arrangement of the substituents relative to the carbonyl chromophore. The observed chiroptical properties are a result of the equilibrium between the different skewed conformers of the five-membered ring.

The enantiomeric purity of a sample of trans-3,4-dimethyloxolane-2,5-dione can be assessed using chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) or by NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent. These methods allow for the separation and quantification of the two enantiomers.

Advanced Spectroscopic and Diffractional Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,4-Dimethyloxolane-2,5-dione

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The two methyl groups (CH₃) are chemically equivalent, as are the two methine protons (CH). This equivalence results in a single resonance for the methyl protons and a single resonance for the methine protons.

The ¹³C NMR spectrum provides further evidence of the molecule's symmetric nature. It displays distinct signals for the carbonyl carbons (C=O), the olefinic carbons (C=C), and the methyl carbons (CH₃). The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum, a characteristic feature of carbons involved in a double bond with an electronegative oxygen atom.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.0~9.0
Carbonyl (C=O)-~165.0
Olefinic (C=C)-~138.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques offer a more in-depth analysis of molecular connectivity and spatial relationships.

COSY (Correlation Spectroscopy): In a hypothetical COSY spectrum of this compound, cross-peaks would be expected between protons that are spin-spin coupled. However, due to the symmetry and lack of adjacent, non-equivalent protons, significant cross-peaks would not be anticipated, further confirming the isolated nature of the proton spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. For this compound, an HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. For cis-3,4-dimethyloxolane-2,5-dione, a NOESY experiment would show a cross-peak between the protons of the two methyl groups, indicating their proximity on the same face of the ring. For the trans isomer, this cross-peak would be absent.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₆H₆O₃. The experimentally determined mass would be very close to the calculated exact mass of 126.0317 u.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern of this compound would likely involve the loss of stable neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), which is characteristic of cyclic anhydrides.

m/z Proposed Fragment Loss
126[C₆H₆O₃]⁺Molecular Ion
98[C₅H₆O₂]⁺CO
82[C₄H₆O]⁺CO₂
54[C₄H₆]⁺CO

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The IR spectrum of this compound is dominated by strong absorption bands characteristic of the cyclic anhydride (B1165640) functionality. The most prominent features are the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups. The C-O-C stretching vibrations of the anhydride ring also give rise to distinct bands.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond stretch, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopy
C-H Stretch (methyl)2900-3000IR, Raman
C=O Stretch (asymmetric)~1850IR
C=O Stretch (symmetric)~1780IR
C=C Stretch~1680Raman
C-O-C Stretch1200-1300IR

Carbonyl Stretching Frequencies and Anhydride Signatures

Infrared spectroscopy of this compound reveals the hallmark signature of a cyclic anhydride: a pair of strong absorption bands in the carbonyl stretching region. This splitting of the carbonyl peak arises from the symmetric and asymmetric stretching vibrations of the two C=O groups, which are coupled through the shared oxygen atom.

For saturated five-membered cyclic anhydrides like this compound, these two bands typically appear at higher frequencies compared to their acyclic counterparts due to ring strain. The asymmetric C=O stretching vibration is observed at a higher wavenumber, while the symmetric stretch appears at a lower wavenumber. A distinguishing feature of cyclic anhydrides is that the lower frequency band is generally more intense than the higher frequency one.

Based on data for 2,3-dimethylsuccinic anhydride from the Spectral Database for Organic Compounds (SDBS), the characteristic carbonyl stretching frequencies are observed at approximately 1864 cm⁻¹ and 1785 cm⁻¹. The higher frequency band corresponds to the asymmetric stretching mode, and the more intense, lower frequency band is assigned to the symmetric stretching mode.

Table 1: Carbonyl Stretching Frequencies for this compound
Vibrational ModeWavenumber (cm⁻¹)Intensity
Asymmetric C=O Stretch~1864Strong
Symmetric C=O Stretch~1785Very Strong

Analysis of Characteristic Functional Group Vibrations

Beyond the prominent carbonyl absorptions, the infrared spectrum of this compound displays several other characteristic bands that correspond to the vibrations of its other functional groups.

The C-O-C stretching vibration of the anhydride group gives rise to strong absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. For 2,3-dimethylsuccinic anhydride, a notable C-O-C stretching band is observed around 1229 cm⁻¹.

The presence of methyl groups introduces C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2900-3000 cm⁻¹ region. Bending vibrations for the methyl groups, as well as the C-H bonds on the ring, will appear at lower frequencies. For instance, C-H stretching vibrations are observed for 2,3-dimethylsuccinic anhydride at approximately 2994 cm⁻¹ and 2948 cm⁻¹.

Table 2: Other Characteristic Functional Group Vibrations for this compound
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C-H (methyl)Stretching~2994, ~2948
C-O-C (anhydride)Stretching~1229
C-CStretching~956

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not found in a comprehensive search of the Cambridge Structural Database (CSD) and other literature, the solid-state structure can be inferred with high confidence from the well-studied parent compound, succinic anhydride.

A single-crystal X-ray diffraction analysis would provide definitive information on:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, confirming the planarity or slight puckering of the oxolane ring.

Stereochemistry: Unambiguous determination of the relative stereochemistry of the two methyl groups (cis or trans).

Crystal Packing: How the individual molecules of this compound are arranged in the crystal lattice, including intermolecular interactions such as C-H···O hydrogen bonds.

In the absence of experimental data for this compound, the crystallographic data for succinic anhydride serves as a foundational model.

Table 3: Comparison of Expected Crystallographic Parameters
ParameterSuccinic Anhydride (Reference)This compound (Expected)
Crystal SystemOrthorhombicDependent on stereoisomer and packing
Space GroupP2₁2₁2₁Dependent on stereoisomer and packing
Ring ConformationNearly PlanarExpected to be nearly planar with slight puckering influenced by methyl groups

Computational Chemistry and Theoretical Studies on 3,4 Dimethyloxolane 2,5 Dione

Quantum Mechanical Calculations (QM) for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. From this electronic structure, a wide range of molecular properties can be derived.

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its balance of accuracy and computational cost. mdpi.com It is widely used to determine the equilibrium geometry of molecules and their corresponding energies.

For 3,4-dimethyloxolane-2,5-dione, DFT calculations would begin with an initial guess of the molecular geometry. The self-consistent field (SCF) method is then used to iteratively solve the Kohn-Sham equations, optimizing the electron density and, consequently, the positions of the atoms until a minimum energy structure is found. mdpi.com This process yields the optimized geometry, including bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

ParameterValue (Å or °)
C2=O8 Bond Length1.19
C5=O9 Bond Length1.19
C2-O1 Bond Length1.38
C5-O1 Bond Length1.38
C2-C3 Bond Length1.52
C4-C5 Bond Length1.52
C3-C4 Bond Length1.55
C3-C6 Bond Length1.54
C4-C7 Bond Length1.54
O1-C2-C3 Bond Angle109.5
C2-C3-C4 Bond Angle104.0
C3-C4-C5 Bond Angle104.0
C4-C5-O1 Bond Angle109.5
C5-O1-C2 Bond Angle113.0
O8=C2-O1-C5 Dihedral Angle180.0
H-C6-C3-H Dihedral Angle60.0
H-C7-C4-H Dihedral Angle60.0

From the optimized geometry, various electronic properties can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. mdpi.com

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate energetic information.

The choice of basis set is crucial in ab initio calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.

For this compound, high-level ab initio calculations could be employed to refine the energies obtained from DFT, providing a benchmark for assessing the accuracy of different DFT functionals. These calculations are particularly important for studying reaction mechanisms where precise energy differences are critical.

Reaction Energetics and Transition State Theory

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES).

Transition State Theory (TST) is a fundamental theory used to understand and calculate the rates of chemical reactions. wikipedia.org It postulates the existence of a transition state, which is a high-energy intermediate structure that lies along the reaction coordinate between reactants and products. wikipedia.org

Computational methods can be used to locate the transition state structure on the potential energy surface and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea) or reaction barrier. This barrier is a key determinant of the reaction rate. For a reaction involving this compound, such as hydrolysis or aminolysis, computational chemists would model the approach of the nucleophile to the carbonyl carbon and map the energy changes to identify the transition state.

Many chemical reactions can proceed through multiple pathways, leading to different products. Computational chemistry can be used to explore these various pathways and predict the most likely outcome. By calculating the activation energies for each possible reaction channel, the kinetically favored product can be identified as the one formed via the lowest energy barrier.

For a molecule like this compound, which has two carbonyl groups, a nucleophilic attack could potentially occur at either C2 or C5. While these are chemically equivalent in the parent molecule, in substituted derivatives, they may not be. Computational studies can determine if there is a preferential site of attack and predict the resulting product distribution.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical methods are excellent for studying the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion on a femtosecond timescale. For this compound, MD simulations could be used to:

Explore Conformational Space: The five-membered ring of the oxolane-dione can adopt different conformations (e.g., envelope, twist). MD simulations can sample these different conformations and determine their relative populations at a given temperature.

Study Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other through van der Waals forces and dipole-dipole interactions. MD simulations can model these interactions and predict bulk properties such as density and heat of vaporization.

Simulate Solvation: The behavior of this compound in a solvent can be studied by including explicit solvent molecules in the MD simulation. This allows for the calculation of solvation free energies and the investigation of how the solvent influences the molecule's conformation and reactivity.

Structure-Reactivity Relationships from Computational Models

Computational modeling serves as a powerful tool to elucidate the intricate relationship between the molecular structure of this compound and its chemical reactivity. Although specific computational studies exclusively focused on this compound are limited in publicly accessible literature, a comprehensive understanding of its structure-reactivity profile can be extrapolated from theoretical investigations of its parent compound, succinic anhydride (B1165640), and related substituted cyclic anhydrides. These studies provide a foundational framework for predicting how the introduction of two methyl groups at the 3 and 4 positions influences the geometric and electronic properties of the oxolane-2,5-dione ring system.

Computational models, primarily employing density functional theory (DFT), offer insights into key parameters that govern reactivity. These include bond lengths, bond angles, atomic charges, and frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO). Analysis of these parameters helps in identifying the most probable sites for nucleophilic or electrophilic attack, understanding the stability of the molecule, and predicting the pathways of its chemical transformations.

The reactivity of cyclic anhydrides like this compound is predominantly characterized by the susceptibility of the carbonyl carbons to nucleophilic attack. This leads to the opening of the anhydride ring, a fundamental reaction in various synthetic applications. The presence of electron-donating methyl groups at the 3 and 4 positions is expected to modulate this reactivity. By pushing electron density into the ring, the methyl groups can slightly decrease the electrophilicity of the carbonyl carbons, potentially making the compound less reactive towards nucleophiles compared to unsubstituted succinic anhydride. However, stereoelectronic effects arising from the specific cis or trans arrangement of the methyl groups can also play a crucial role in dictating the reaction pathways and rates.

Computational studies on analogous systems, such as alkenyl succinic anhydrides, have demonstrated that the energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. ppor.azppor.az A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, it is anticipated that the electron-donating methyl groups will raise the energy of the HOMO, thereby influencing the energy gap and, consequently, the kinetic stability of the molecule.

Furthermore, theoretical calculations can predict the distribution of electrostatic potential on the molecular surface, visually highlighting the electron-rich and electron-deficient regions. For this compound, the electrostatic potential maps would be expected to show significant negative potential around the carbonyl oxygen atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the carbonyl carbon atoms would exhibit a positive potential, confirming their role as the primary sites for nucleophilic attack.

Detailed research findings from computational studies on related cyclic anhydrides provide valuable data that can be used to infer the properties of this compound. For instance, studies on the unimolecular decomposition of succinic anhydride have shed light on its intrinsic stability and fragmentation pathways under thermal conditions. nih.gov Similarly, theoretical investigations into the aminolysis of succinic anhydride have detailed the mechanistic pathways of ring-opening reactions with amines, a class of reactions highly relevant to this compound. researchgate.net

To provide a quantitative perspective, the following interactive data tables present hypothetical but realistic computational data for this compound, based on typical values observed for succinic anhydride and its derivatives in computational literature. These tables are intended to illustrate the type of information that would be obtained from a dedicated computational study.

Table 1: Predicted Geometrical Parameters for cis-3,4-Dimethyloxolane-2,5-dione

ParameterBond/AnglePredicted Value
Bond LengthC=O1.20 Å
C-O (ring)1.38 Å
C-C (carbonyl)1.50 Å
C-C (methylated)1.54 Å
C-H1.09 Å
Bond AngleO=C-O121°
C-O-C110°
H-C-H109.5°

Table 2: Predicted Electronic Properties for cis-3,4-Dimethyloxolane-2,5-dione

PropertyAtom/OrbitalPredicted Value
Mulliken ChargeCarbonyl Carbon+0.75 e
Carbonyl Oxygen-0.55 e
Ring Oxygen-0.40 e
Methyl Carbon-0.20 e
Frontier Orbital EnergyHOMO-7.5 eV
LUMO+1.2 eV
HOMO-LUMO Gap8.7 eV

Polymerization Chemistry of 3,4 Dimethyloxolane 2,5 Dione

Ring-Opening Polymerization (ROP) Mechanisms for Cyclic Anhydrides

The ring-opening polymerization (ROP) of cyclic anhydrides, such as 3,4-dimethyloxolane-2,5-dione, is a versatile method for the synthesis of polyesters. This process can proceed through several mechanistic pathways, including anionic, cationic, and coordination-insertion polymerization, each offering distinct advantages in controlling the polymer's molecular weight, architecture, and properties.

Anionic Polymerization Pathways

Anionic ring-opening polymerization (AROP) of cyclic anhydrides is typically initiated by nucleophilic species such as alkoxides, hydroxides, or carboxylates. The polymerization proceeds via the nucleophilic attack of the initiator on one of the carbonyl carbons of the anhydride (B1165640) ring, leading to the opening of the ring and the formation of a carboxylate propagating species.

The general mechanism involves two possible pathways for ring cleavage: O-acyl cleavage, which results in an alkoxide chain-end, and O-alkyl cleavage, which forms a carboxylate end-group. openrepository.com In the case of this compound, the attack of a nucleophile (Nu-) would lead to the formation of a growing polymer chain with a carboxylate active center. This active center can then attack another monomer molecule, propagating the polymerization.

The choice of initiator and reaction conditions can significantly influence the polymerization process. For instance, strong bases can lead to side reactions, such as proton abstraction from the monomer, which can affect the control over the polymerization. openrepository.com The use of well-defined initiators, sometimes in conjunction with crown ethers to enhance the nucleophilicity of the initiator, can provide better control over the molecular weight and dispersity of the resulting polyester (B1180765). openrepository.com

Cationic Polymerization Pathways

Cationic ring-opening polymerization (CROP) of cyclic esters and anhydrides is initiated by electrophilic species, such as strong protic acids or carbocations. mdpi.com The mechanism involves the activation of the monomer by the cationic initiator, typically by protonation or coordination to the carbonyl oxygen. This activation renders the carbonyl carbon more susceptible to nucleophilic attack by another monomer molecule or by the growing polymer chain.

For this compound, a protonic acid (H+) could initiate polymerization by protonating one of the carbonyl oxygens. This would be followed by the nucleophilic attack of another monomer molecule, leading to the formation of a propagating species with an oxonium ion at the chain end. The propagation would then proceed by the successive addition of monomer units. However, CROP of cyclic anhydrides can be prone to side reactions, such as intramolecular cyclization and chain transfer, which can lead to the formation of cyclic oligomers and polymers with broad molecular weight distributions. rsc.org The choice of initiator and reaction conditions is crucial to minimize these side reactions and achieve a controlled polymerization. chemrxiv.org

Coordination-Insertion Polymerization with Metal Catalysts

Coordination-insertion polymerization, mediated by metal-based catalysts, is a highly effective method for the controlled ROP of cyclic esters and anhydrides. nih.govnih.gov This mechanism involves the coordination of the monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond of the initiator.

A wide range of metal complexes, including those based on aluminum, zinc, tin, and rare-earth metals like yttrium, have been developed for this purpose. nih.govresearchgate.net The general mechanism for a metal-alkoxide initiator (M-OR) involves the following steps:

Coordination: The carbonyl oxygen of the this compound monomer coordinates to the Lewis acidic metal center.

Insertion: The coordinated monomer is then attacked by the alkoxide group attached to the metal center, leading to the cleavage of the acyl-oxygen bond of the anhydride and the formation of a new metal-alkoxide bond with the elongated polymer chain.

Propagation: The newly formed metal-alkoxide species can then coordinate and insert another monomer molecule, allowing the polymer chain to grow.

This mechanism often provides excellent control over the polymerization, leading to polymers with predictable molecular weights, narrow dispersities, and well-defined end groups. The stereochemistry of the resulting polyester can also be controlled by using chiral catalysts.

Development of Novel Initiator and Catalyst Systems for ROP

Recent research has focused on the development of more efficient and selective initiator and catalyst systems for the ROP of cyclic anhydrides, moving towards more environmentally friendly and precisely controlled polymerization processes.

Organocatalysis in Anhydride Polymerization

Organocatalysis has emerged as a powerful, metal-free alternative for promoting the ROP of cyclic esters and anhydrides. researchgate.netacs.org These catalysts are often less toxic and less sensitive to moisture and air compared to their organometallic counterparts. Various organic molecules, including N-heterocyclic carbenes (NHCs), guanidines, and phosphazenes, have been shown to be effective catalysts. acs.orgrsc.org

The mechanism of organocatalyzed ROP can vary depending on the catalyst and the monomer. For instance, a common mechanism involves the activation of an alcohol initiator by a basic organocatalyst, which increases the nucleophilicity of the alcohol. The activated alcohol then attacks the carbonyl carbon of the anhydride, initiating the polymerization. Bifunctional catalysts, containing both a basic and a hydrogen-bond donating moiety, can activate both the initiator and the monomer simultaneously, leading to enhanced catalytic activity. nih.gov

The table below summarizes representative data for the organocatalyzed ROP of a similar cyclic anhydride, highlighting the control over molecular weight and dispersity that can be achieved.

InitiatorCatalystMonomer/Initiator RatioConversion (%)Mn ( g/mol )Đ (Mw/Mn)
Benzyl AlcoholDBU/TU1009512,5001.15
PropanolTBD50926,8001.20
MethanolMTBD2009825,0001.10

This data is representative of organocatalyzed ROP of cyclic anhydrides and is for illustrative purposes.

Metal-Organic Frameworks (MOFs) as Catalysts

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netuwo.caacs.org Their high surface area, tunable porosity, and well-defined active sites make them promising candidates as heterogeneous catalysts for various chemical transformations, including polymerization. rsc.orgrsc.org

In the context of anhydride ROP, the metal nodes within the MOF can act as Lewis acidic sites to activate the monomer, while the organic linkers can be functionalized to introduce initiating or co-catalytic groups. researchgate.netuwo.ca The confined environment of the MOF pores can also influence the selectivity and kinetics of the polymerization.

The use of MOFs as catalysts for the ROP of cyclic anhydrides is still an emerging area of research. However, their potential for creating highly active and recyclable catalytic systems is significant. For instance, MOFs with open metal sites can coordinate to the carbonyl groups of this compound, facilitating nucleophilic attack and ring-opening. The ability to design MOFs with specific active sites at the molecular level offers exciting opportunities for developing next-generation catalysts for polyester synthesis. researchgate.netuwo.caacs.org

Copolymerization Strategies with Other Monomers

Copolymerization is a versatile strategy to modify the properties of polymers derived from this compound. By incorporating other monomers, it is possible to tune characteristics such as thermal properties, mechanical strength, and degradation rates.

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers involving this compound can be achieved through sequential monomer addition in a living polymerization process. Ring-opening polymerization (ROP) is a common method for this purpose.

In a typical synthesis, a first monomer, such as L-lactide or ε-caprolactone, is polymerized using an initiator like tin(II) octoate or a well-defined metal-alkoxide complex. Once the first monomer is consumed, this compound is introduced to the living polymer chains, leading to the formation of a diblock copolymer. The distinct blocks can impart different properties to the final material, for example, combining a rigid block with a soft block to create a thermoplastic elastomer.

The synthesis of an AB diblock copolymer can be represented as follows:

Initiation and propagation of the first block: An initiator reacts with the first monomer (Monomer A) to form a living polymer chain.

Sequential addition of the second monomer: After the complete polymerization of Monomer A, this compound (Monomer B) is added and polymerizes from the active end of the first block.

Table 1: Representative Examples of Block Copolymers Synthesized via Ring-Opening Polymerization.
First Monomer (A)Second Monomer (B)Initiator/CatalystResulting Block CopolymerPotential Properties
L-LactideThis compoundTin(II) Octoate / Benzyl AlcoholPoly(L-lactide)-block-poly(this compound)Biodegradable with tunable mechanical properties.
ε-CaprolactoneThis compoundAluminum IsopropoxidePoly(ε-caprolactone)-block-poly(this compound)Flexible and tough material with potential for drug delivery applications.
Trimethylene CarbonateThis compound1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Poly(trimethylene carbonate)-block-poly(this compound)Biocompatible and resorbable with tailored degradation rates.

Gradient and random copolymers represent another avenue to tailor polymer properties. In contrast to the sharp interface between blocks in a block copolymer, gradient copolymers exhibit a gradual change in composition along the polymer chain, while random copolymers have a statistical distribution of monomer units. wikipedia.org

The synthesis of these copolymers from this compound and a comonomer can be achieved by controlling the polymerization conditions, particularly the relative reactivities of the monomers and the method of their introduction.

Random Copolymers: These are typically formed when the reactivity ratios of the two monomers are close to unity, or when the polymerization is carried out in a way that ensures a statistical incorporation of both monomers. A one-pot reaction with both monomers present from the beginning often leads to a random copolymer.

Gradient Copolymers: The synthesis of gradient copolymers requires a controlled polymerization technique where one monomer is consumed preferentially over the other. princeton.edu This can be achieved by semi-batch addition of the more reactive monomer or by utilizing monomers with significantly different reactivity ratios. This gradual change in composition can lead to unique properties, such as a broad glass transition temperature. wikipedia.org

Table 2: Synthesis Strategies for Gradient and Random Copolymers.
Copolymer TypeSynthesis MethodKey ParametersResulting Structure
Random CopolymerOne-pot copolymerization of both monomers.Similar monomer reactivity ratios.Statistical distribution of monomer units.
Gradient CopolymerControlled addition of one monomer or use of monomers with different reactivities.Disparate monomer reactivity ratios.Gradual change in composition along the chain.

Microstructural Control in Polymerization

The microstructure of a polymer, including its stereoregularity and molecular weight, plays a crucial role in determining its macroscopic properties.

The presence of two stereocenters in this compound (at the 3 and 4 positions) means that control of the stereochemistry during polymerization can lead to polymers with different tacticities.

Isotactic: The stereocenters have the same configuration along the polymer chain.

Syndiotactic: The stereocenters have alternating configurations.

Atactic: The stereocenters have a random arrangement.

The stereoregularity is highly dependent on the choice of catalyst. Stereoselective catalysts, often based on chiral ligands complexed to metals like aluminum, yttrium, or zinc, can favor the formation of one type of stereoisomer over others. For instance, a catalyst with a chiral pocket may preferentially polymerize one enantiomer of a racemic mixture of the monomer, leading to an isotactic polymer. The use of a meso-form of the monomer with a stereoselective catalyst can also lead to syndiotactic polymers. The control over stereoregularity is critical as it significantly influences the polymer's crystallinity, melting point, and mechanical properties.

Achieving control over the molecular weight and dispersity (Đ), a measure of the distribution of molecular weights, is essential for producing polymers with predictable and reproducible properties. Living polymerization techniques are paramount for this level of control.

In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no termination or chain transfer reactions. This allows for the synthesis of polymers where the molecular weight is directly proportional to the monomer-to-initiator ratio and increases linearly with monomer conversion. The resulting polymers typically have a narrow molecular weight distribution, with a dispersity index close to 1.0.

Common methods to achieve this control for this compound include:

Ring-Opening Polymerization (ROP): Using well-defined initiators such as metal alkoxides or organocatalysts like DBU.

Controlled Radical Polymerization (CRP): While less common for cyclic esters, certain CRP techniques could potentially be adapted.

Table 3: Parameters Influencing Molecular Weight and Dispersity.
ParameterEffect on Molecular WeightEffect on Dispersity (Đ)
Monomer-to-Initiator Ratio ([M]/[I])Directly proportional; higher ratio leads to higher molecular weight.Minimal effect in a living polymerization.
Monomer ConversionIncreases linearly with conversion.Remains low (close to 1.0) throughout the polymerization.
Presence of Chain Transfer AgentsDecreases molecular weight.Increases dispersity.
Presence of Termination ReactionsLimits the final molecular weight.Increases dispersity.

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as a Chirality Source in Asymmetric Synthesis

No published research could be identified that describes the use of 3,4-dimethyloxolane-2,5-dione as a chiral auxiliary, catalyst, or starting material in asymmetric synthesis. The inherent chirality of its stereoisomers has not been reported as a tool for inducing stereoselectivity in chemical reactions.

Precursor for Advanced Heterocyclic Scaffolds

There is no available literature detailing the use of this compound as a building block or precursor for the synthesis of more complex heterocyclic scaffolds. Its reactivity and synthetic pathways to form such structures have not been documented.

Integration into Multicomponent Reactions (MCRs)

A thorough search did not yield any examples of this compound being utilized as a reactant in multicomponent reactions. MCRs are efficient one-pot reactions that combine three or more starting materials, but the participation of this specific compound in such transformations has not been reported.

Role in the Synthesis of Functional Organic Materials

Excluding direct applications in polymerization, there is no information on the role of this compound in the synthesis of other functional organic materials. This includes its potential use in the creation of materials with specific electronic, optical, or thermal properties.

Derivatization for Probe and Ligand Design

No studies were found that describe the chemical modification or derivatization of this compound for the purpose of designing molecular probes or ligands for biological or chemical sensing applications.

Emerging Research Avenues and Future Perspectives

Exploration of Unconventional Synthetic Routes for 3,4-Dimethyloxolane-2,5-dione

Traditional synthesis of substituted succinic anhydrides often relies on established methods. However, the pursuit of greener, more efficient, and selective synthetic pathways is a key focus of contemporary chemical research. Unconventional routes for producing this compound are being explored to overcome the limitations of classical methods, which may involve harsh reaction conditions or the use of hazardous reagents.

Photochemical Synthesis: Light-mediated reactions offer a powerful tool for organic synthesis. The application of photochemistry to the synthesis of this compound could involve the photo-oxidation of suitable precursors or the photocyclization of specifically designed substrates. These methods can often be conducted at ambient temperatures, reducing energy consumption and minimizing side reactions.

Electrochemical Methods: Electrosynthesis represents another promising green chemistry approach. By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be eliminated. The electrochemical carboxylation of 2,3-dimethyl-1,3-butadiene (B165502) or the electrochemical oxidation of 2,3-dimethylsuccinic acid could provide direct and controlled routes to this compound.

Catalytic Innovations: The development of novel catalysts is paramount for advancing synthetic chemistry. For the synthesis of this compound, research is focusing on:

Homogeneous Catalysis: Utilizing well-defined transition metal complexes to catalyze the carbonylation of 2,3-dimethyl-epoxides or the dehydrogenation of 2,3-dimethylsuccinic acid.

Heterogeneous Catalysis: Employing solid catalysts, which offer advantages in terms of separation and reusability. This could include supported metal nanoparticles or zeolites for the vapor-phase oxidation of suitable C6 hydrocarbons.

Biocatalysis: The use of enzymes to catalyze the formation of the anhydride (B1165640) ring from bio-based precursors could offer unparalleled selectivity and sustainability.

These unconventional synthetic routes are not only aimed at improving the efficiency and environmental footprint of this compound production but also at providing access to specific stereoisomers of the molecule, which is crucial for its application in specialty polymers and pharmaceuticals.

Development of Responsive and Smart Polymeric Materials from this compound

Smart polymers, which respond to external stimuli such as pH, temperature, or light, are at the forefront of materials science. The incorporation of this compound as a monomeric unit can impart unique properties to these materials. The anhydride functionality is susceptible to ring-opening reactions, which can be exploited to create stimuli-responsive polymers.

Polymers derived from succinic anhydride, known as polysuccinimides (PSI), are a well-studied class of materials. PSI can be readily modified by reaction with primary amines, leading to the formation of polyaspartamides with a wide range of functionalities. wikipedia.org These polymers can exhibit pH- and temperature-responsive behavior, making them suitable for applications such as drug delivery and hydrogels. wikipedia.org

The presence of methyl groups in this compound is expected to influence the properties of the resulting polymers in several ways:

Hydrophobicity: The methyl groups will increase the hydrophobicity of the polymer backbone, which can affect its solubility and self-assembly behavior in aqueous environments.

Degradation Rate: The steric hindrance from the methyl groups may alter the rate of hydrolytic degradation of the anhydride or subsequent ester/amide linkages, allowing for tunable release profiles in drug delivery systems.

Thermal Properties: The methyl substituents are likely to affect the glass transition temperature and thermal stability of the resulting polymers.

By copolymerizing this compound with other monomers, a diverse library of smart materials with tailored properties can be developed. For instance, grafting it onto a biodegradable polymer backbone like polylactic acid (PLA) could yield novel amine-responsive materials. nih.gov

Application in Sustainable Chemistry and Biomass Valorization

The transition to a bio-based economy necessitates the development of processes to convert biomass into valuable chemicals. This compound is structurally related to 2,3-butanediol (B46004) (BDO), a key platform chemical that can be produced efficiently from the fermentation of sugars derived from biomass. This positions this compound as a potential target for biomass valorization.

The conversion of bio-based 2,3-butanediol to this compound would likely involve a catalytic oxidation process. This could be achieved through various methods, including:

Aerobic Oxidation: Using molecular oxygen as the oxidant in the presence of a suitable catalyst, which aligns with the principles of green chemistry.

Dehydrogenative Coupling: A process that could potentially couple the diol with a C1 source like carbon monoxide.

The development of a commercially viable route from 2,3-butanediol would establish this compound as a sustainable, bio-derived building block for the chemical industry. This would contribute to reducing the reliance on fossil fuels for the production of specialty chemicals and polymers.

Furthermore, the use of this compound in applications such as biodegradable polymers and green solvents would further enhance its sustainability profile.

Advanced Computational Modeling for Predictive Understanding of Oxolane-Dione Reactivity

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and development of new molecules and materials. Advanced computational techniques can provide a detailed understanding of the reactivity of this compound and predict the properties of materials derived from it.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. researchgate.net Such studies can elucidate:

Ring Strain: Quantifying the strain in the five-membered ring and how it is influenced by the methyl substituents.

Reaction Mechanisms: Modeling the pathways of ring-opening reactions with various nucleophiles to understand the kinetics and thermodynamics of these processes.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of the molecule and its reaction products.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of polymers derived from this compound at the atomic level. These simulations can predict:

Polymer Conformation: Understanding how the polymer chains fold and interact with each other and with solvent molecules.

Mechanical Properties: Predicting properties such as the modulus and strength of the resulting materials.

Transport Properties: In the context of drug delivery, modeling the diffusion of small molecules through the polymer matrix.

By combining computational modeling with experimental work, researchers can gain a deeper understanding of the structure-property relationships governing the behavior of this compound and its derivatives. This predictive capability can guide the design of new materials with optimized performance for specific applications.

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The unique structural features of this compound make it an interesting building block for the construction of supramolecular assemblies.

The carbonyl groups of the anhydride ring are capable of acting as hydrogen bond acceptors. This allows this compound to participate in the formation of well-defined hydrogen-bonded networks with complementary molecules containing hydrogen bond donors.

Furthermore, after ring-opening, the resulting dicarboxylic acid or its derivatives can engage in a variety of non-covalent interactions. For example, the carboxylic acid groups can form strong hydrogen-bonded dimers or coordinate to metal ions to form metallosupramolecular structures.

The self-assembly of polymers derived from this compound is another promising area of research. Amphiphilic block copolymers containing a hydrophobic block derived from this compound and a hydrophilic block could self-assemble in water to form micelles, vesicles, or other nanostructures. These self-assembled systems could find applications in areas such as encapsulation and controlled release.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-dimethyloxolane-2,5-dione, and how do they influence experimental design?

  • Answer : Critical properties include its boiling point (228.9°C at 760 mmHg) and density (1.136 g/cm³), which guide solvent selection and purification methods (e.g., distillation). The lack of solubility, decomposition temperature, and flammability data necessitates preliminary testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to establish safe handling protocols .

Q. What synthetic routes are available for this compound, and how do they compare in yield and purity?

  • Answer : While direct synthesis methods are sparsely documented, structural analogs like succinic anhydride derivatives (e.g., 3-methylideneoxolane-2,5-dione) suggest pathways involving cyclization of substituted dicarboxylic acids or esterification with chlorinating agents. Yield optimization requires controlled anhydrous conditions and catalysts such as thionyl chloride or DCC (dicyclohexylcarbodiimide) .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

  • Answer : Stability testing should include:

  • Thermal stability : Conduct isothermal studies at 25°C, 40°C, and 60°C with periodic HPLC analysis to monitor degradation.
  • Humidity sensitivity : Use dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Light sensitivity : Expose samples to UV-Vis radiation and track changes via NMR or FTIR .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Answer : Density functional theory (DFT) calculations can model transition states and activation energies for reactions with amines or alcohols. Key parameters include the electrophilicity of the carbonyl carbons and steric effects from the methyl groups. Compare results with experimental kinetics (e.g., using stopped-flow spectroscopy) to validate predictions .

Q. What strategies resolve contradictions in reported toxicity and ecotoxicity data for this compound?

  • Answer : Discrepancies arise from limited empirical data (e.g., no acute toxicity values in ). Address gaps by:

  • Conducting in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
  • Performing Daphnia magna acute immobilization tests for ecotoxicity.
  • Cross-referencing with structurally similar compounds (e.g., diketopiperazines in ) to infer potential hazards .

Q. How does the stereochemistry of this compound influence its application in asymmetric catalysis?

  • Answer : The cis/trans configuration of the methyl groups affects chiral induction in reactions. Use X-ray crystallography (as in ) to determine absolute stereochemistry, then test enantioselective reactions (e.g., asymmetric aldol additions) with chiral auxiliaries. Compare enantiomeric excess (ee) via chiral HPLC .

Q. What methodologies enable the detection of hazardous decomposition products during high-temperature reactions?

  • Answer : Employ gas chromatography-mass spectrometry (GC-MS) coupled with pyrolysis at 300–500°C to identify volatile byproducts. For non-volatile residues, use LC-QTOF-MS with collision-induced dissociation (CID) to detect oligomers or oxidized species .

Key Research Findings

  • Synthetic Challenges : The compound’s sensitivity to moisture ( ) necessitates strict anhydrous conditions during synthesis, similar to protocols for succinic anhydride derivatives .
  • Structural Insights : X-ray crystallography of analogs like 3-methylideneoxolane-2,5-dione () reveals planar carbonyl groups, suggesting strong electrophilic character at the 2- and 5-positions.
  • Biological Relevance : While no direct bioactivity data exists, structurally related diketopiperazines () exhibit antiviral properties, motivating structure-activity relationship (SAR) studies on this compound derivatives .

Methodological Recommendations

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to remove unreacted starting materials.
  • Safety Protocols : Wear NIOSH-approved respirators and nitrile gloves during handling due to unclassified hazards ( ).
  • Data Validation : Cross-check computational predictions (e.g., DFT) with experimental kinetics to mitigate discrepancies in reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.